Cas no 2229181-13-7 (methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate)

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate 化学的及び物理的性質
名前と識別子
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- methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate
- EN300-1987892
- 2229181-13-7
-
- インチ: 1S/C10H19NO4/c1-10(2)14-6-8(15-10)7(5-11)4-9(12)13-3/h7-8H,4-6,11H2,1-3H3
- InChIKey: HVRRNTKXFYCZLN-UHFFFAOYSA-N
- SMILES: O1C(C)(C)OCC1C(CN)CC(=O)OC
計算された属性
- 精确分子量: 217.13140809g/mol
- 同位素质量: 217.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 70.8Ų
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987892-5.0g |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
2229181-13-7 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1987892-10.0g |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
2229181-13-7 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1987892-10g |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
2229181-13-7 | 10g |
$4052.0 | 2023-09-16 | ||
Enamine | EN300-1987892-0.5g |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
2229181-13-7 | 0.5g |
$905.0 | 2023-09-16 | ||
Enamine | EN300-1987892-1.0g |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
2229181-13-7 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1987892-2.5g |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
2229181-13-7 | 2.5g |
$1848.0 | 2023-09-16 | ||
Enamine | EN300-1987892-0.05g |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
2229181-13-7 | 0.05g |
$792.0 | 2023-09-16 | ||
Enamine | EN300-1987892-1g |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
2229181-13-7 | 1g |
$943.0 | 2023-09-16 | ||
Enamine | EN300-1987892-0.1g |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
2229181-13-7 | 0.1g |
$829.0 | 2023-09-16 | ||
Enamine | EN300-1987892-0.25g |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |
2229181-13-7 | 0.25g |
$867.0 | 2023-09-16 |
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoateに関する追加情報
Introduction to Methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate (CAS No. 2229181-13-7)
Methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate, identified by its CAS number 2229181-13-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules that exhibit promising properties for use in drug development, particularly in the area of bioactive molecule design and synthesis.
The structure of methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate incorporates a unique moiety, the 2,2-dimethyl-1,3-dioxolan-4-yl group, which is known for its stability and versatility in various chemical reactions. This feature makes it an attractive candidate for further exploration in medicinal chemistry and synthetic biology. The presence of both an amino group and a carboxylate ester moiety provides multiple sites for functionalization, enabling the design of complex derivatives with tailored biological activities.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The< strong>4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate scaffold has shown potential in this regard due to its ability to interact with biological targets in a specific manner. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to disease progression.
One of the most compelling aspects of methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is its synthetic accessibility. The compound can be readily prepared through well-established chemical methodologies, making it a valuable building block for larger synthetic projects. Researchers have leveraged this accessibility to explore various modifications to the core structure, aiming to enhance its pharmacological properties. For example, introducing different substituents at the amino and ester positions has led to compounds with improved solubility and bioavailability.
The< strong>2,2-dimethyl-1,3-dioxolan-4-yl group is particularly noteworthy for its role in stabilizing reactive intermediates during synthesis. This stability is crucial for maintaining the integrity of the molecule throughout the synthetic process, ensuring high yields and purity. Additionally, this moiety has been found to influence the electronic properties of adjacent functional groups, which can be exploited to fine-tune the biological activity of derived compounds.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate. Molecular modeling techniques have been employed to predict how different structural modifications will affect the compound's interactions with biological targets. These predictions have guided experimental efforts, leading to more efficient and targeted drug development campaigns.
In clinical research settings, methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate has been investigated as a potential therapeutic agent. Preliminary studies have demonstrated its ability to modulate certain signaling pathways associated with disease processes. While more extensive research is needed to fully understand its therapeutic potential, these findings are encouraging and warrant further exploration.
The compound's< strong>CAS number 2229181-13-7 serves as a unique identifier for researchers and regulatory agencies worldwide. This standardized nomenclature ensures clarity and consistency in scientific communication and documentation. As such, it plays a vital role in facilitating collaboration across different disciplines and institutions.
The future prospects for methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-ybutoate) are bright given its versatile structure and potential applications. Continued research efforts are expected to yield new insights into its biological activities and synthetic utility. As our understanding of molecular interactions grows more sophisticated,this compound will likely find increasingly important roles in both academic research and industrial applications.
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